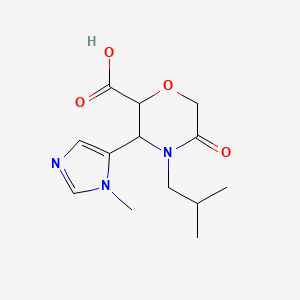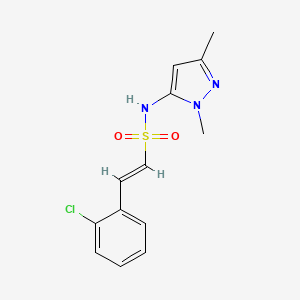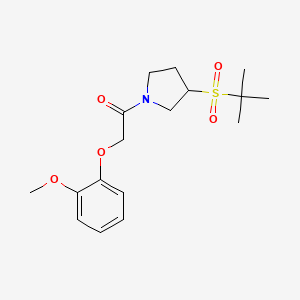![molecular formula C15H6O6S3 B2470588 ベンゾ[1,2-b:3,4-b':5,6-b'']トリチオフェン-2,5,8-トリカルボン酸 CAS No. 1174223-25-6](/img/structure/B2470588.png)
ベンゾ[1,2-b:3,4-b':5,6-b'']トリチオフェン-2,5,8-トリカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8,13-trithiatetracyclo[103002,607,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid is a complex organic compound characterized by its unique tetracyclic structure containing three sulfur atoms and multiple conjugated double bonds
科学的研究の応用
3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Studies focus on understanding its interactions with biological targets and pathways.
Medicine: Explored as a potential therapeutic agent due to its biological activities. Research includes drug development and formulation studies.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural and electronic properties.
作用機序
Target of Action
It’s known that btt is an electron-rich building block , suggesting it may interact with electron-poor targets.
Mode of Action
The mode of action of BTT involves its interaction with its targets through π-conjugation . This interaction facilitates electron transfer, which is essential for its function .
Biochemical Pathways
It’s known that btt is used in the assembly of covalent organic frameworks (cofs), where it plays a crucial role in facilitating electron transfer .
Pharmacokinetics
It’s known that btt has a predicted boiling point of 6424±500 °C and a predicted density of 1692±006 g/cm3 , which may influence its bioavailability.
Result of Action
The result of BTT’s action is primarily seen in its role in the assembly of COFs . The full π-conjugation of BTT is essential to facilitate electron transfer, which is crucial for the function of these COFs .
Action Environment
It’s known that btt should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using a combination of Diels-Alder reactions and intramolecular cyclizations.
Introduction of Sulfur Atoms: The sulfur atoms are introduced through thiolation reactions, where sulfur-containing reagents such as thiols or disulfides are used.
Functionalization with Carboxylic Acid Groups: The final step involves the introduction of carboxylic acid groups at specific positions on the tetracyclic core. This can be achieved through carboxylation reactions using reagents such as carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols) under various conditions (temperature, solvent).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound with fewer double bonds or sulfur atoms.
Substitution: Compounds with different functional groups replacing the original ones.
類似化合物との比較
3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene: Lacks the carboxylic acid groups, leading to different chemical and biological properties.
3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxamide: Contains amide groups instead of carboxylic acid groups, affecting its reactivity and interactions.
3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-trimethyl ester: Contains ester groups, leading to different solubility and stability properties.
The unique combination of sulfur atoms, tetracyclic structure, and carboxylic acid groups in 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6O6S3/c16-13(17)7-1-4-10(22-7)5-2-9(15(20)21)24-12(5)6-3-8(14(18)19)23-11(4)6/h1-3H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKKLAALKJGLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C3=C(C=C(S3)C(=O)O)C4=C2C=C(S4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide](/img/structure/B2470505.png)

![4-methoxy-N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2470507.png)




![(E)-2-cyano-N-(2-fluorophenyl)-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2470518.png)


![(E)-6-((2-(3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarbonyl)hydrazono)methyl)-2,3-dimethoxybenzoic acid](/img/structure/B2470524.png)


![3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-[2-(4-METHOXYPHENYL)ETHYL]AZETIDINE-1-CARBOXAMIDE](/img/structure/B2470529.png)
